![molecular formula C17H22N2O2 B5833913 N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide
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Overview
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including the Friedlander synthesis, which is a common approach for constructing the quinoline core. For instance, the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives and their nickel complexes demonstrates the versatility and complexity of quinoline synthesis processes (Wang, Shen, & Sun, 2009). These derivatives exhibit significant activities, showcasing the potential of quinoline compounds in various applications.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of the quinoline nucleus, which is a fused ring system combining benzene and pyridine rings. The structure-activity relationship (SAR) of these compounds is crucial for their biological activity. For example, structural modifications on the quinoline ring, such as the introduction of methyl groups or amide linkages, significantly affect their pharmacological properties. X-ray crystallography and computational modeling studies provide insights into their conformational preferences and molecular interactions (Lee et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cyclization reactions. These reactions are employed to introduce functional groups into the quinoline core, altering its chemical and physical properties for specific applications. The reactivity of quinoline derivatives is influenced by the electronic and steric effects of substituents on the ring system. For instance, the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, demonstrate the complexity of reactions involving quinoline derivatives (Jansson et al., 2006).
properties
IUPAC Name |
N-ethyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-19(17(21)11(2)3)10-14-9-13-8-6-7-12(4)15(13)18-16(14)20/h6-9,11H,5,10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZCGRBILVNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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